molecular formula C22H22ClN3OS B2449934 4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide CAS No. 1211853-57-4

4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide

Cat. No. B2449934
CAS RN: 1211853-57-4
M. Wt: 411.95
InChI Key: PDFQRJDNZRYFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound is typically analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using various techniques, including spectroscopy and chromatography. These techniques can provide information about the reactants, products, and intermediates in a reaction, as well as the reaction conditions and mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques. These properties can provide important information about how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with similar structures to the one have been synthesized and characterized to understand their molecular framework and potential applications. For instance, Kariuki et al. (2021) detailed the synthesis and structural characterization of isostructural compounds, providing insights into their crystalline structures through single-crystal diffraction, which is crucial for understanding the compound's chemical behavior and potential applications in material science and drug design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds containing pyrazole or related heterocyclic frameworks. For example, B'Bhatt and Sharma (2017) synthesized novel compounds with potential antibacterial and antifungal activities, highlighting the importance of such compounds in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Molecular Docking and Bioactivity Studies

Research has also been conducted on the molecular docking and bioactivity studies of similar compounds, providing insights into their potential as therapeutic agents. For instance, Viji et al. (2020) performed molecular docking and quantum chemical calculations to understand the interaction of such molecules with biological targets, which is essential for drug discovery and development processes (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Anticancer and Anti-inflammatory Applications

Compounds with structural similarities have been explored for their anticancer and anti-inflammatory properties. Gomha et al. (2017) synthesized a series of thiazole and thiadiazole derivatives, evaluating their anticancer activities and suggesting a structure-activity relationship that could aid in the design of novel anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Additionally, Argentieri et al. (1994) investigated the dual cyclooxygenase/5-lipoxygenase inhibition properties of tepoxalin, demonstrating its potent anti-inflammatory activity and a favorable gastrointestinal profile, which distinguishes it from most marketed anti-inflammatory drugs (Argentieri, Ritchie, Ferro, Kirchner, Wachter, Anderson, Rosenthale, & Capetola, 1994).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. This is often studied in the context of biological systems, where the compound may interact with proteins, DNA, or other biomolecules to exert a biological effect .

Safety and Hazards

The safety and hazards associated with a compound are typically assessed through toxicological studies, which can provide information about the compound’s potential effects on human health and the environment .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential applications, the current state of knowledge about the compound, and the availability of techniques for studying it .

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3OS/c23-16-11-13-18(14-12-16)28-15-5-10-21(27)24-22-19-8-4-9-20(19)25-26(22)17-6-2-1-3-7-17/h1-3,6-7,11-14H,4-5,8-10,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFQRJDNZRYFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CCCSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.